N-Boc-1,5-imino-D-glucitol

Glycobiology Enzyme Inhibition Lysosomal Storage Disorders

Researchers designing pharmacological chaperones for Gaucher disease require a stable, versatile N-protected iminosugar scaffold. N-Boc-1,5-imino-D-glucitol (CAS 122371-65-7) provides an optimal solution: - Sub-micromolar β-glucocerebrosidase inhibitor (IC₅₀ = 0.8 μM) enabling chaperone SAR exploration. - Orthogonal Boc protection ensures chemical stability & selective N-functionalization for library synthesis. - Crystalline solid (mp 126-127°C) with confirmed purity, ready for multi-step glycomimetic construction. Procurement-ready with batch consistency for glycobiology R&D.

Molecular Formula C11H21NO6
Molecular Weight 263.29 g/mol
CAS No. 122371-65-7
Cat. No. B1140169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-1,5-imino-D-glucitol
CAS122371-65-7
Synonyms(2R,3R,4R,5S)-3,4,5-Trihydroxy-2-(hydroxymethyl)-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester;  N-(tert-Butoxylcarbonyl)moranoline; 
Molecular FormulaC11H21NO6
Molecular Weight263.29 g/mol
Structural Identifiers
InChIInChI=1S/C11H21NO6/c1-11(2,3)18-10(17)12-4-7(14)9(16)8(15)6(12)5-13/h6-9,13-16H,4-5H2,1-3H3/t6?,7?,8-,9-/m1/s1
InChIKeyQYBFXYKSDYOKTK-GEPGNKONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-1,5-imino-D-glucitol Overview


N-Boc-1,5-imino-D-glucitol (CAS 122371-65-7) is a protected derivative of the iminosugar 1-deoxynojirimycin (DNJ), featuring a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen. This compound belongs to the class of polyhydroxylated piperidine alkaloids and serves as a versatile synthetic intermediate for the preparation of glycosidase inhibitors and glycomimetics . The Boc group enhances chemical stability during synthetic manipulations, enabling selective functionalization of the iminosugar scaffold . As a crystalline solid with a molecular formula of C₁₁H₂₁NO₆ and a molecular weight of 263.29 g/mol, it is routinely employed in glycobiology research for the study of carbohydrate-processing enzymes and the development of pharmacological chaperones .

Synthetic intermediate Boc-protected iminosugar scaffold for glycomimetic construction
Orthogonal protection Selective N-deprotection enables modular derivatization without affecting hydroxyl groups
Reliable handling Crystalline solid; supports multi-step synthetic protocols with reproducible performance

N-Boc-1,5-imino-D-glucitol: Why Substitution Fails


While 1-deoxynojirimycin (DNJ) and related iminosugars share a common polyhydroxylated piperidine core, their chemical properties and biological profiles diverge markedly due to the presence or absence of protecting groups. Unprotected DNJ is a potent α-glucosidase inhibitor but exhibits limited chemical stability and lacks the synthetic versatility required for the controlled construction of complex glycomimetics [1]. N-Boc-1,5-imino-D-glucitol, by contrast, incorporates a Boc protecting group that stabilizes the nitrogen atom, preventing unwanted side reactions such as amine oxidation or nucleophilic attack during multi-step syntheses . Furthermore, the Boc group modulates enzyme inhibition potency and selectivity; comparative studies indicate that the Boc-protected derivative exhibits a distinct inhibition profile against β-glucocerebrosidase (GCase) relative to DNJ and isofagomine . Therefore, substituting N-Boc-1,5-imino-D-glucitol with an unprotected analog or a structurally similar iminosugar would compromise both synthetic efficiency and biological assay outcomes.

Unprotected deoxynojirimycin (DNJ) lacks orthogonal protection and may exhibit lower chemical stability, limiting synthetic versatility.
Isofagomine, despite higher GCase potency, does not provide a modular Boc handle for N-functionalization, restricting SAR library generation.
Direct use of non-Boc analogs may shift glycosidase inhibition profiles and synthetic outcomes; assay context requires review.

N-Boc-1,5-imino-D-glucitol Quantitative Differentiation


β-Glucocerebrosidase Inhibition Profile

In direct enzymatic assays using recombinant human β-glucocerebrosidase (GCase), N-Boc-1,5-imino-D-glucitol demonstrates an IC₅₀ of 0.8 μM, whereas the parent compound deoxynojirimycin (DNJ) shows an IC₅₀ ranging from 118 to 500 μM under comparable conditions . This represents an approximately 150- to 625-fold improvement in inhibitory potency for the Boc-protected derivative against this therapeutically relevant enzyme target.

β-Glucocerebrosidase Inhibition Profile
Reported
IC₅₀ 0.8 μM (N-Boc-1,5-imino-D-glucitol) vs. 118–500 μM (DNJ) under lysosomal pH conditions
Supports GCase inhibition assay context; fold difference context-dependent.
Cross-study comparable data; verify under standardized conditions.
Glycobiology Enzyme Inhibition Lysosomal Storage Disorders

Synthetic Handle Advantage Over Isofagomine

Isofagomine (D-tartrate) is a highly potent competitive inhibitor of human lysosomal β-glucosidase with an IC₅₀ of 0.06 μM . While N-Boc-1,5-imino-D-glucitol is approximately 13-fold less potent (IC₅₀ = 0.8 μM), it offers a critical synthetic advantage: the Boc protecting group enables selective N-deprotection under mild acidic conditions, facilitating the generation of diverse N-functionalized analogs without compromising the integrity of the polyhydroxylated piperidine core . Isofagomine lacks this modular synthetic handle, limiting its derivatization potential.

Synthetic Handle Advantage Over Isofagomine
Reported
IC₅₀ 0.8 μM vs. isofagomine 0.06 μM; Boc group allows mild N-deprotection for derivatization
Boc handle enables systematic SAR; potency difference may not reflect synthetic utility.
Isofagomine lacks modular synthetic handle; review for library design.
Medicinal Chemistry Pharmacological Chaperones Structure-Activity Relationship

Enhanced Chemical Stability for Synthesis

The Boc protecting group in N-Boc-1,5-imino-D-glucitol significantly enhances chemical stability compared to unprotected iminosugars like nojirimycin, which are inherently unstable due to their hemiaminal structure [1]. While specific accelerated stability data for N-Boc-1,5-imino-D-glucitol are not publicly reported, the compound is supplied as a crystalline solid with a melting point of 126–127°C and recommended storage at -20°C for long-term stability, consistent with enhanced shelf-life expectations for Boc-protected amines [2]. In contrast, nojirimycin must be stored as a bisulfite adduct to prevent degradation [3].

Enhanced Chemical Stability for Synthesis
Class-level
Crystalline solid; mp 126–127°C; stable at -20°C (no adduct required), vs. nojirimycin requiring bisulfite adduct
Reported stability supports multi-step handling; context-specific.
Supplier data; accelerated stability not publicly reported.
Synthetic Chemistry Protecting Group Strategy Carbohydrate Chemistry

Orthogonal Protection Strategy

N-Boc-1,5-imino-D-glucitol serves as a key intermediate for the synthesis of N-substituted iminosugar derivatives. The Boc group can be selectively removed under mild acidic conditions (e.g., trifluoroacetic acid) without affecting hydroxyl group protections, enabling sequential functionalization strategies that are not possible with unprotected DNJ or N-alkylated analogs . This orthogonal protection strategy has been exploited to prepare a variety of glycomimetics with tailored biological activities, including potent glucocerebrosidase inhibitors [1].

Orthogonal Protection Strategy
Class-level
Boc group selectively removable (TFA/HCl) without affecting hydroxyl protections; enables diverse N-functionalization
Supports orthogonal synthetic routes; may expand accessible chemical space.
Patent literature; validate with specific hydroxyl protection schemes.
Medicinal Chemistry Glycomimetic Synthesis Protecting Group Chemistry

N-Boc-1,5-imino-D-glucitol Applications


Pharmacological Chaperone Development for Gaucher Disease

Given its 0.8 μM IC₅₀ against recombinant human β-glucocerebrosidase, N-Boc-1,5-imino-D-glucitol serves as an optimal starting scaffold for designing pharmacological chaperones that stabilize misfolded GCase variants in Gaucher disease . The Boc protection allows for systematic N-modification to optimize chaperone activity while maintaining sub-micromolar enzyme binding .

Focused Iminosugar Library Synthesis for Inhibitor Screening

The orthogonal Boc protecting group in N-Boc-1,5-imino-D-glucitol enables the efficient generation of diverse N-functionalized analogs through selective deprotection and subsequent derivatization . This synthetic versatility makes it a preferred building block for constructing focused libraries aimed at identifying novel α- and β-glucosidase inhibitors with improved selectivity profiles [1].

Multi-Step Synthesis of Complex Glycomimetics and Glycoconjugates

The enhanced chemical stability and crystalline nature of N-Boc-1,5-imino-D-glucitol (mp 126–127°C) facilitate its use in multi-step synthetic routes where unprotected iminosugars would undergo degradation [2]. Researchers employ this compound to prepare glycosidic linkages and carbohydrate-based materials requiring precise stereochemical control and protecting group compatibility .

Application
Selection Property
Validation Focus
GCase pharmacological chaperone research
Boc protection enables systematic N-modification
GCase binding and stabilization assays
Focused iminosugar library synthesis for inhibitor screening
Orthogonal Boc group for selective derivatization
Selectivity profiling against α-/β-glucosidases
Multi-step glycomimetic and glycoconjugate synthesis
Enhanced chemical stability in synthetic routes
Protecting group compatibility and stereochemical control
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